Morin hydrate
Overview
Description
Morin hydrate is a bioflavonoid mainly obtained from fruits, stem, and leaves of Moraceae family members’ plants . It is a yellowish pigment and a fluorescent indicator . It has been shown to protect cells against oxygen radical damage .
Synthesis Analysis
Morin hydrate has been encapsulated into solid lipid nanoparticles to overcome the issues of its poor aqueous solubility and low oral bioavailability . It has also been loaded into microemulsion for the management of Alzheimer’s diseases .Molecular Structure Analysis
The molecular structure of Morin hydrate can be found in various scientific diagrams .Chemical Reactions Analysis
Morin hydrate has been investigated in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, a murine macrophage cell line . It has also been studied in different physiological media .Physical And Chemical Properties Analysis
Morin hydrate has a molecular weight of 320.25 g/mol . Its solubility and degradation kinetics in different physiological media have been investigated . It is a yellowish pigment and a fluorescent indicator .Scientific Research Applications
Antimicrobial and Therapeutic Effects Morin hydrate has been studied for its ability to inhibit the haemolytic activity of α-hemolysin, a toxin important in the pathogenesis of Staphylococcus aureus. This finding suggests its potential use in treating bacterial infections such as Staphylococcus aureus pneumonia (Wang et al., 2015).
Immunomodulatory Activities Research indicates that Morin hydrate can augment the phagocytic mechanism and inhibit lipopolysaccharide-induced autophagic signaling in murine macrophages. This demonstrates its potential as an immunomodulator, particularly in inflammation-related diseases (Jakhar et al., 2014).
Pro-ecological Antioxidant and Pigment for Polymers Morin hydrate has been incorporated into polymers like ethylene-octene rubbers, showcasing its ability as a natural antioxidant and pigment. This highlights its use in creating pro-ecological materials (Masek et al., 2013).
Biological and Pharmacological Potential Morin hydrate exhibits a range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. This suggests its potential as a dietary agent for health expansion and drug development (Rajput et al., 2021).
Inhibition of Amyloid Fibrillation The compound has been shown to inhibit amyloid fibrillation of human insulin, suggesting its therapeutic potential in conditions related to amyloid fibril formation, such as Alzheimer's disease (Patel et al., 2018).
Cardiovascular Protection Morin hydrate has shown potential in minimizing the free-radicals-mediated damage to cardiovascular cells caused by anti-tumor drugs, indicating its use in reducing the side effects of certain chemotherapies (Kok et al., 2000).
Platelet Activation and Arterial Thrombosis The flavonoid inhibits platelet activation and thrombosis through modulation of specific cell signaling pathways, suggesting its application in preventing thromboembolic disorders (Hsiaet al., 2018)
Solubility and Thermodynamic Functions Studies on the solubility and thermodynamic functions of morin hydrate in different solvents provide essential data for its formulation and application in pharmaceuticals (Yazdanshenas & Gharib, 2017).
Inhibition of Platelet Activation and Clot Retraction Morin hydrate has been found to inhibit platelet activation and clot retraction by regulating specific cellular components and signaling pathways, which could be beneficial in the treatment of platelet-activation-related diseases (Nam et al., 2019).
Neural Stem Cell Support and Auditory Protection Research has demonstrated that morin hydrate promotes the survival and differentiation of neural stem cells in the inner ear and protects against neuronal hearing loss, indicating its potential in treating auditory impairments (He et al., 2016).
Ophthalmic Protection The compound has shown effectiveness in protecting the rabbit cornea from oxidative injury, suggesting its use in corneal preservation and transplantation (Oh et al., 2002).
Anti-metastatic Potential in Cancer Morin hydrate has been identified to inhibit metastatic potential in human breast cancer cells, indicating its therapeutic potential in cancer treatment (Lee et al., 2020).
Solid Lipid Nanoparticles for Drug Delivery The encapsulation of morin hydrate in solid lipid nanoparticles highlights its potential in enhancing the bioavailability of drugs and overcoming barriers like the blood-brain barrier (Karamchedu et al., 2020).
Osteoarthritis Treatment Morin hydrate has shown promise in treating osteoarthritis when administered locally in animal models, providing evidence for its use in joint health (Abdelhameed et al., 2020).
Neuroprotective and Anti-stress Effects Studies have revealed the neuroprotective and anti-stress effects of morin hydrate in animal models,suggesting its potential in alleviating stress-induced behavioral and biochemical disturbances (Akinluyi et al., 2022); (Olonode et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7.H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;/h1-5,16-19,21H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUBTSPIIFYCIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morin hydrate | |
CAS RN |
654055-01-3 | |
Record name | 2',3,4',5,7-Pentahydroxyflavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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